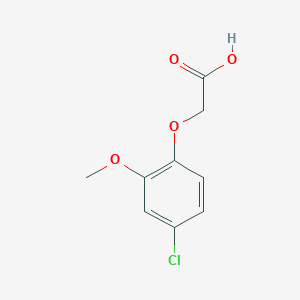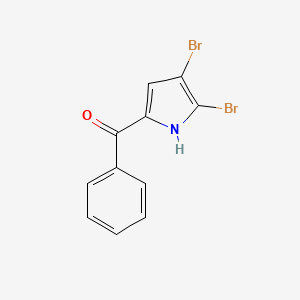
(4,5-二溴-1H-吡咯-2-基)(苯基)甲酮
描述
“(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” is an organic compound with a unique structure. It has the molecular formula C11H7Br2NO and a molecular weight of 328.99 g/mol . This compound has become a subject of interest in various scientific fields like pharmacology, material science, and biochemistry.
Molecular Structure Analysis
The molecular structure of “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” includes a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . The compound also contains two bromine atoms and a phenyl group .Physical And Chemical Properties Analysis
“(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” has a density of 1.845, a boiling point of 430.963 °C at 760 mmHg, and a flash point of 214.439 °C . It appears as a white to light yellow crystalline solid .科学研究应用
The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” is a commonly used reagent and intermediate in organic synthesis . It can be used to synthesize other organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with other reagents under specific conditions (e.g., temperature, pressure, solvent) to produce the desired product .
- Results : The outcomes obtained would depend on the specific synthesis being performed. In general, the use of this compound as a reagent or intermediate can enable the synthesis of a wide variety of other organic compounds .
-
Pharmaceutical Research
- Field : Medicinal Chemistry
- Application : Compounds containing a pyrrole ring, such as “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone”, have been found to exhibit a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : In pharmaceutical research, these compounds would typically be synthesized and then tested in vitro (e.g., in cell cultures) and/or in vivo (e.g., in animal models) to evaluate their biological activities .
- Results : The specific results or outcomes would depend on the particular biological activity being investigated. In general, the use of pyrrole-containing compounds in pharmaceutical research has the potential to lead to the development of new drugs for treating a variety of diseases .
-
Synthesis of Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with other reagents under specific conditions (e.g., temperature, pressure, solvent) to produce the desired product .
- Results : The outcomes obtained would depend on the specific synthesis being performed. In general, the use of this compound as a reagent or intermediate can enable the synthesis of a wide variety of other organic compounds .
-
Chemical Analysis
- Field : Analytical Chemistry
- Application : “(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone” can be used in chemical analysis . It can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .
- Method : The specific methods of application or experimental procedures would depend on the particular analysis being performed. Typically, this compound would be prepared in a suitable form (e.g., dissolved in a solvent) and then analyzed using the appropriate analytical technique .
- Results : The outcomes obtained would depend on the specific analysis being performed. In general, the use of this compound in chemical analysis can provide valuable information about its properties and behavior .
安全和危害
属性
IUPAC Name |
(4,5-dibromo-1H-pyrrol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO/c12-8-6-9(14-11(8)13)10(15)7-4-2-1-3-5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJSJDHXCJVYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512870 | |
| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
CAS RN |
50372-61-7 | |
| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50372-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,5-dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



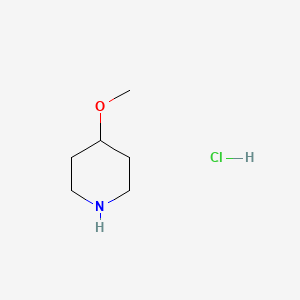
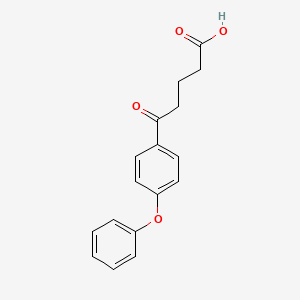
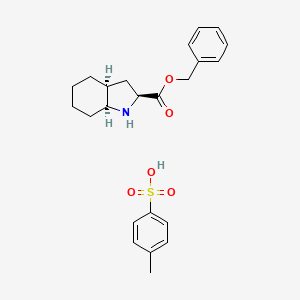

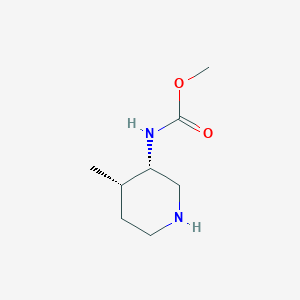
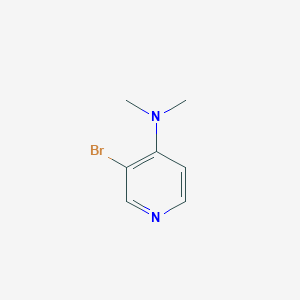
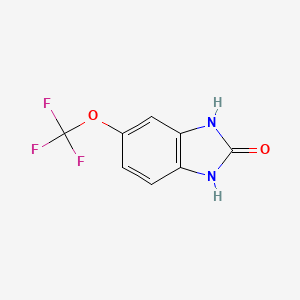
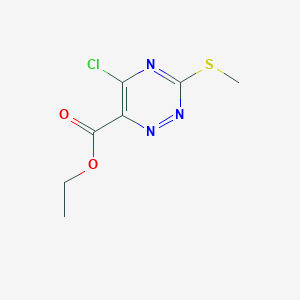
![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)

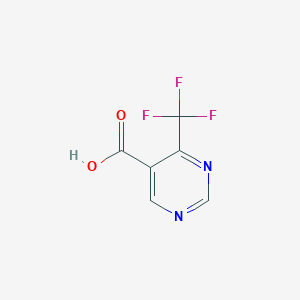
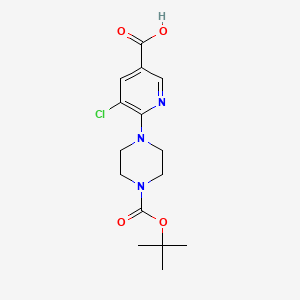
![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)
